Myristoyl Hexapeptide-4
Description
Contextualizing Bioactive Peptides in Advanced Biochemical Research
Bioactive peptides are organic substances composed of amino acids linked by peptide bonds. researchgate.net While some exist freely, the majority are encrypted within the structure of parent proteins and become active upon the protein's cleavage. nih.govnih.gov These peptides play a significant role in human health, impacting various bodily systems, including the digestive, endocrine, cardiovascular, immune, and nervous systems. researchgate.net
In advanced biochemical research, bioactive peptides are a rapidly expanding field of study. frontiersin.org Their diverse biological activities, which include antioxidant, antihypertensive, and immunomodulatory effects, are determined by their unique amino acid sequences and conformations. frontiersin.org Researchers are increasingly interested in these molecules for their potential in developing new therapeutic compounds and functional food ingredients. nih.gov The study of bioactive peptides involves various methods, from enzymatic hydrolysis and microbial fermentation to chemical synthesis and recombinant DNA technology. frontiersin.org
Overview of Hexapeptide Structures and Biological Significance
Hexapeptides are short peptides composed of six amino acid residues. cosmileeurope.eu Their structure can vary significantly depending on the specific sequence of amino acids, which in turn dictates their biological function. grantome.com Some hexapeptides form a unique three-dimensional structure known as a Left-Handed Parallel beta Helix (LβH). grantome.com
The biological significance of hexapeptides is vast. They can act as enzyme inhibitors, antimicrobial agents, and modulators of cellular processes. grantome.comnih.gov For instance, certain hexapeptides can bind to and inhibit enzymes that process Holliday junctions, critical intermediates in DNA recombination and repair. nih.gov Others, like Hexapeptide-11, have been shown to activate cellular protective mechanisms, including the proteasome and antioxidant responses. nih.gov The specific functions of hexapeptides are a direct result of their structural characteristics and the interactions they form with other biological molecules. grantome.comacs.org
Historical Development and Academic Interest in Myristoylated Peptides
Myristoylation is a post-translational modification where a myristoyl group, derived from myristic acid, is attached to the N-terminal glycine (B1666218) of a protein or peptide. biosyn.com This process is catalyzed by the enzyme N-myristoyl-transferase. biosyn.com Historically, research into myristoylation has focused on its role in promoting membrane binding, which is crucial for the proper localization and function of many signaling proteins. biosyn.com
Current Research Landscape of Myristoyl Hexapeptide-4
This compound is a synthetic, hydrophilic peptide characterized by its sequence of amino acids, which includes threonine and lysine (B10760008), and the attachment of a myristoyl group. alfa-chemistry.cominci.guide This modification is intended to increase its bioavailability. inci.guide
Current research on this compound is primarily focused on its effects on skin-related proteins. In vitro studies have shown that it can upregulate genes responsible for the synthesis of collagen IV and VII, fibronectin, elastin (B1584352), and integrin. alfa-chemistry.compolypeptideapi.com Concurrently, it has been observed to downregulate the gene that produces matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen. alfa-chemistry.compolypeptideapi.com These findings suggest that this compound may play a role in maintaining the structural integrity of the skin. alfa-chemistry.com The peptide is often presented as a white powder and is the product of the reaction between myristic acid and Hexapeptide-4. polypeptideapi.comthegoodscentscompany.com
Detailed Research Findings
| Research Area | Key Findings | References |
| Gene Regulation | In vitro DNA microarray studies show that this compound upregulates genes for Collagen IV, Collagen VII, fibronectin, elastin, and integrin. | alfa-chemistry.compolypeptideapi.com |
| Enzyme Inhibition | Downregulates the production of MMP-1, an enzyme that contributes to collagen degradation. | alfa-chemistry.compolypeptideapi.com |
| Structural Impact | Aims to enhance the production and organization of essential skin proteins. | polypeptideapi.com |
Properties
storage |
Common storage 2-8℃, long time storage -20℃. |
|---|---|
Origin of Product |
United States |
Synthesis and Structural Elucidation Methodologies for Myristoyl Hexapeptide 4
Peptide Synthesis Strategies for Myristoyl Hexapeptide-4 Production
The creation of the hexapeptide backbone, which for this compound has a sequence of Threonine-Lysine-Threonine-Threonine-Lysine-Serine (Thr-Lys-Thr-Thr-Lys-Ser), is the foundational step. inci.guidealfa-chemistry.com This process is accomplished through various methods, with Solid-Phase Peptide Synthesis (SPPS) being a predominant technique.
Solid-Phase Peptide Synthesis (SPPS) Adaptations for Hexapeptides
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone in peptide production, renowned for its efficiency. nih.govcapes.gov.br The process involves sequentially adding amino acids to a growing peptide chain that is anchored to an insoluble solid support or resin. For a hexapeptide like the one in this compound, this method is particularly well-suited due to its relatively short length.
The synthesis begins with the C-terminal amino acid (Serine) being attached to the resin. Subsequently, the protecting group on the amino acid is removed, and the next amino acid in the sequence is coupled. This cycle of deprotection and coupling is repeated until the entire hexapeptide sequence is assembled. A common strategy employed is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. acs.org The myristoyl group is typically added after the full peptide chain has been synthesized but before the peptide is cleaved from the resin. thieme-connect.de
Key advantages of SPPS include the ability to drive reactions to completion by using excess reagents, which can then be easily washed away from the resin-bound peptide. This simplifies the purification process at each step.
Solution-Phase Peptide Synthesis Approaches
Alternatively, the peptide can be synthesized using solution-phase methods, also known as liquid-phase peptide synthesis (LPPS). In this approach, the peptide is synthesized while dissolved in a solvent. While often more complex in terms of purification after each step, solution-phase synthesis can be advantageous for large-scale production as it is not limited by the capacity of a solid support. mdpi.com This method can be combined with SPPS in a hybrid approach where peptide fragments are first made on a solid support and then joined together in solution.
Chemoenzymatic Synthesis Methods
Chemoenzymatic synthesis represents a sophisticated approach that leverages the high selectivity of enzymes to overcome some of the challenges of purely chemical methods, such as the need for extensive protecting groups. nih.govresearchgate.net For lipopeptides, this could involve using an enzyme like N-myristoyltransferase (NMT) to catalyze the attachment of the myristoyl group to the N-terminal amino acid of the peptide. nih.govwikipedia.org This enzymatic reaction is highly specific and occurs under mild conditions. nih.gov The peptide backbone itself might be produced via traditional chemical synthesis (like SPPS) or through recombinant DNA technology, where microorganisms are engineered to produce the desired peptide sequence. mdpi.com
Large-Scale Production and Scalability Research
The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges. credenceresearch.combiosynth.com For cosmetic peptides like this compound, achieving high purity and yield in a cost-effective manner is crucial. credenceresearch.com Scalability research focuses on optimizing reaction conditions, minimizing solvent usage, and developing robust purification protocols, such as high-performance liquid chromatography (HPLC), to handle kilogram quantities. mdpi.combiosynth.com Both SPPS and LPPS have been adapted for large-scale manufacturing, with LPPS sometimes offering advantages in sustainability and scalability for industrial applications. mdpi.com The high cost of raw materials and the complexity of the synthesis and purification processes are significant factors in the commercial production of cosmetic peptides. credenceresearch.com
Myristoylation Chemistry and Functionalization Strategies
Myristoylation is the process of covalently attaching a myristoyl group, derived from myristic acid, to a protein or peptide. wikipedia.org In this compound, this modification occurs at the N-terminus of the peptide chain, forming a stable amide bond. thieme-connect.de
N-Terminal Acylation Techniques and Their Optimization
The attachment of the myristoyl group to the N-terminal amine of the hexapeptide is a critical functionalization step. This is a form of N-terminal acylation.
Chemical Acylation: In the context of SPPS, the most straightforward method is to perform the acylation while the fully assembled peptide is still attached to the solid support. acs.orgthieme-connect.de Myristic acid is "activated" using coupling reagents (similar to those used for peptide bond formation, such as DIPCDI and Oxyma) and then reacted with the free N-terminal amine of the peptide chain. acs.org The stability of the myristoyl group allows it to withstand the acidic conditions often used to cleave the final lipopeptide from the resin. thieme-connect.de
Optimization: A key challenge in N-terminal acylation is achieving selectivity, especially if the peptide contains internal lysine (B10760008) residues, which also have a primary amine in their side chain. The difference in the acidity (pKa value) between the N-terminal α-amino group and the lysine ε-amino group can be exploited to achieve selective acylation. nih.govmdpi.com By carefully controlling the pH of the reaction, it is possible to preferentially acylate the more nucleophilic N-terminal amine. nih.govmdpi.com Optimization involves adjusting factors like pH, solvent, and the concentration of the acylating agent to maximize the yield of the desired N-terminally modified product. nih.gov
Structural Elucidation: Following synthesis and purification, the precise structure and purity of this compound are confirmed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) is used to purify the compound and assess its purity. acs.orgnih.gov Mass spectrometry (MS) is employed to confirm the correct molecular weight of the final lipopeptide, ensuring that both the peptide sequence and the myristoyl group are present. nih.govacs.org For more detailed structural analysis, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the connectivity and stereochemistry of the amino acids and the site of myristoylation. acs.orgrsc.org
Investigating Myristoyl Chain Attachment Mechanisms
The covalent attachment of the myristoyl group, a 14-carbon saturated fatty acid, to the hexapeptide backbone is a critical step that defines the lipophilic nature of this compound. This process, known as N-myristoylation, typically involves the formation of a stable amide bond between the carboxyl group of myristic acid and the N-terminal α-amino group of the peptide. biosyn.com
Several chemical strategies are employed to achieve this acylation. A common method is to activate the myristic acid to make it more reactive towards the peptide's N-terminal amine. This can be done by converting myristic acid into an active ester, such as an N-hydroxysuccinimide (NHS) ester, or into a more reactive acyl chloride. These activated forms then readily react with the peptide under controlled pH conditions to form the desired myristoylated product.
Another prevalent technique, particularly in solid-phase peptide synthesis (SPPS), involves introducing the myristoyl group at the beginning of the synthesis. nih.gov In this approach, a myristoylated amino acid, often myristoylated glycine (B1666218), is first attached to the solid support resin. Subsequently, the remaining amino acids of the hexapeptide are sequentially coupled to build the full-length lipopeptide. This method offers excellent control over the site of myristoylation, ensuring it occurs specifically at the N-terminus.
The choice of coupling reagents is crucial for efficient amide bond formation while minimizing side reactions like racemization. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt), are frequently used to facilitate the coupling of the fatty acid to the peptide. msu.edu
Purification Techniques for this compound
Following synthesis, the crude product is a heterogeneous mixture containing the desired this compound, along with impurities such as unreacted starting materials, truncated or deletion peptide sequences, and by-products from side reactions. Therefore, rigorous purification is essential to isolate the target lipopeptide.
Advanced Chromatographic Separations
High-Performance Liquid Chromatography (HPLC) is the cornerstone of peptide and lipopeptide purification. nih.govijcmas.com Specifically, Reversed-Phase HPLC (RP-HPLC) is exceptionally well-suited for separating this compound from non-lipidated and other impurities due to the significant hydrophobicity imparted by the myristoyl chain. researchgate.net
In RP-HPLC, the crude mixture is passed through a column packed with a non-polar stationary phase (commonly C8 or C18 silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent such as trifluoroacetic acid (TFA), is used to elute the compounds. d-nb.info A gradient is applied where the concentration of the organic solvent is gradually increased. This causes compounds to elute based on their hydrophobicity, with the more hydrophobic this compound binding more strongly to the column and eluting at a higher acetonitrile concentration than its more polar impurities. researchgate.netresearchgate.net
Table 1: Typical Parameters for RP-HPLC Purification of this compound
| Parameter | Typical Condition | Function |
| Stationary Phase | C18 or C8 bonded silica | Provides a hydrophobic surface for separation based on lipophilicity. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acts as an ion-pairing agent to improve peak shape and peptide solubility. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | The organic modifier that elutes the bound peptides from the column. |
| Gradient | Increasing percentage of Mobile Phase B over time | Separates molecules based on their differential hydrophobicity. |
| Detection | UV absorbance at 210-230 nm | Allows for the detection of the peptide bonds in the eluting fractions. |
Purity Assessment and Contaminant Profiling
After purification, the purity of the collected fractions must be rigorously verified. This is typically performed using analytical RP-HPLC, often with a different gradient or column to provide an orthogonal method of assessment. The purity is calculated by integrating the area of the main product peak and expressing it as a percentage of the total integrated peak area. nih.gov
Mass spectrometry (MS) is an indispensable tool for confirming the identity of the purified product and for profiling any remaining contaminants. nih.govfrontiersin.org Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to ionize the peptide, and the mass-to-charge ratio is measured to determine its molecular weight. This experimental mass is then compared to the theoretical mass of this compound.
For a more detailed structural confirmation, tandem mass spectrometry (MS/MS) is employed. d-nb.infonih.gov In this technique, the parent ion corresponding to this compound is selected and fragmented. The resulting fragment ions provide sequence information, confirming the correct order of amino acids and verifying the presence and location of the myristoyl group. nih.gov This level of analysis is crucial for identifying and characterizing any co-eluting impurities that might not have been resolved by HPLC.
Table 2: Techniques for Purity and Identity Confirmation
| Analytical Technique | Primary Purpose | Information Yielded |
| Analytical RP-HPLC | Quantify purity | Percentage of the desired peptide in the final sample. |
| Mass Spectrometry (MS) | Confirm molecular identity | The precise molecular weight of the synthesized lipopeptide. |
| Tandem Mass Spectrometry (MS/MS) | Verify primary structure and identify impurities | Fragmentation pattern confirms the amino acid sequence and modification site, and helps characterize contaminants. |
Advanced Analytical Techniques for Myristoyl Hexapeptide 4 Research
Mass Spectrometry (MS) for Sequence Verification and Post-Translational Modification Analysis
Mass spectrometry is a powerful tool for the analysis of peptides like Myristoyl Hexapeptide-4, providing detailed information on molecular weight, sequence, and modifications.
High-Resolution MS for this compound Characterization
High-resolution mass spectrometry (HRMS) is indispensable for the initial characterization of this compound. Instruments such as quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzers can measure the mass-to-charge ratio (m/z) of the intact peptide with high accuracy and precision. nih.gov This allows for the unambiguous determination of its elemental composition, confirming the presence of the N-terminal myristoyl group, a critical post-translational modification.
The myristoyl group (C14H27O-) adds a significant hydrophobic component to the peptide. A key diagnostic feature in the mass spectrum of myristoylated peptides is the potential neutral loss of the myristoyl moiety (210 Da) under certain ionization conditions. ubc.ca HRMS can precisely measure this loss, providing strong evidence for the successful acylation of the peptide.
Tandem MS for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is essential for confirming the amino acid sequence of this compound. wikipedia.org In a typical MS/MS experiment, the intact peptide ion (the precursor ion) is selected and then subjected to fragmentation through methods like collision-induced dissociation (CID). osu.edu The resulting fragment ions (product ions) are then analyzed.
The fragmentation of peptides in MS/MS typically occurs along the peptide backbone, leading to the formation of characteristic b- and y-ions. nationalmaglab.org By analyzing the mass differences between consecutive ions in the b- or y-series, the amino acid sequence can be deduced and verified. For this compound, with a sequence such as Myr-Thr-Lys-Thr-Thr-Lys-Ser-NH2, a series of fragment ions corresponding to the cleavage at each peptide bond would be expected, confirming the precise order of the amino acids. alfa-chemistry.comci.guide Fragmentation methods like Higher-Energy C-trap Dissociation (HCD) can be particularly effective for acylated peptides, often yielding informative y-ions while also showing neutral losses of the lipid modification. nih.gov
Table 1: Predicted MS/MS Fragmentation Ions for this compound (Myr-TKTTKS-NH2)
| Residue | b-ion (m/z) | y-ion (m/z) |
|---|---|---|
| 1 (Myr-T) | 312.23 | 763.46 |
| 2 (K) | 440.33 | 662.41 |
| 3 (T) | 541.38 | 534.31 |
| 4 (T) | 642.42 | 433.26 |
| 5 (K) | 770.52 | 332.21 |
| 6 (S) | 857.55 | 204.12 |
Note: Masses are monoisotopic and calculated for singly charged ions.
Quantitative MS for Peptide Concentration and Purity
Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for the quantification and purity assessment of peptides. q2labsolutions.com A validated LC-MS/MS method allows for the sensitive and selective measurement of this compound in various matrices. This typically involves monitoring specific precursor-to-product ion transitions in a multiple reaction monitoring (MRM) experiment, which provides high specificity and reduces matrix interference. nih.gov
For accurate quantification, a stable isotope-labeled version of the peptide is often used as an internal standard. researchgate.net The method's performance is evaluated through validation parameters such as linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision. nih.gov This ensures that the assay is reliable for determining the concentration of this compound in research samples or cosmetic formulations.
Table 2: Example Parameters for a Quantitative LC-MS Method
| Parameter | Condition |
|---|---|
| LC Column | C18 Reversed-Phase |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | Targeted m/z of this compound |
| Product Ion (m/z) | Specific, stable fragment ion |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Dynamics
NMR spectroscopy is a premier technique for determining the three-dimensional structure and dynamics of peptides in solution, providing insights that are complementary to MS data. nih.govnmims.edu
1D and 2D NMR for Structural Assignment
The first step in an NMR analysis is the assignment of all the proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances to specific atoms in the this compound molecule. One-dimensional (1D) ¹H NMR spectra provide an initial overview of the peptide's structure and folding. nmims.edu
However, due to significant signal overlap in 1D spectra, two-dimensional (2D) NMR experiments are essential for complete assignment. uzh.ch
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify through-bond connectivities between protons within each amino acid residue, defining the spin systems of Threonine, Lysine (B10760008), and Serine.
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly attached to carbons or nitrogens, aiding in the assignment of backbone and side-chain atoms. Isotopic enrichment with ¹³C and/or ¹⁵N may be required for these experiments. creative-proteomics.com
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations, which can help connect different spin systems and confirm the peptide sequence.
Conformational Analysis in Different Solvent Environments
NMR is uniquely suited to study the conformational preferences and flexibility of this compound in various solvent environments, which can mimic the aqueous conditions of biological systems or the less polar environment of a lipid membrane or cosmetic formulation. acs.orgnih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are crucial experiments that detect through-space correlations between protons that are close to each other (typically <5 Å), regardless of whether they are connected by bonds. reddit.com The intensities of these cross-peaks provide distance restraints that are used to calculate a three-dimensional model of the peptide's predominant conformation(s) in solution.
Solvent Titration and Temperature Dependence: By acquiring NMR spectra in different solvents (e.g., water, methanol, or a membrane-mimicking solvent like dimethyl sulfoxide) or at varying temperatures, researchers can observe changes in chemical shifts. nih.gov These changes provide valuable information about the peptide's flexibility, the stability of its secondary structure (if any), and which parts of the molecule are exposed to or shielded from the solvent. nih.govnih.gov This is particularly relevant for an amphipathic molecule like this compound, where the solvent can significantly influence the orientation of the myristoyl tail relative to the peptide backbone.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. americanpeptidesociety.orgbohrium.com The method is based on the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. formulationbio.comnih.gov The resulting CD spectrum provides a characteristic signature of the peptide's secondary structural elements, including α-helices, β-sheets, β-turns, and random coils. americanpeptidesociety.orgnih.gov For this compound, which consists of a myristoyl lipid tail attached to a six-amino-acid peptide chain, CD spectroscopy can elucidate how the lipid moiety and the surrounding environment influence the peptide's conformation.
The secondary structure of a peptide like this compound will produce a distinct CD spectrum in the far-UV region (typically 190-250 nm), where the peptide backbone amide bonds are the primary chromophores. nih.gov The shape and magnitude of the CD spectrum are indicative of the predominant secondary structures present.
α-Helix: Characterized by strong negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm. americanpeptidesociety.org
β-Sheet: Shows a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org
β-Turn: Different types of β-turns have varied spectral features, often with a weak negative band around 225-230 nm and a positive band between 200-205 nm.
Random Coil: A disordered or random coil conformation typically displays a strong negative band near 198 nm and very low ellipticity above 210 nm. americanpeptidesociety.org
The presence of the myristoyl group can promote self-assembly or interaction with membrane-mimicking environments, potentially inducing a more ordered structure compared to the free hexapeptide. The CD spectrum of this compound would therefore be highly dependent on its concentration and the solvent system used.
Below is a representative data table illustrating typical CD spectral features for various peptide secondary structures.
| Secondary Structure | Positive Maximum (nm) | Negative Minima (nm) |
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195 | ~217 |
| β-Turn | ~205 | Weak ~225-230 |
| Random Coil | ~212 | ~198 |
The conformation of this compound can be sensitive to environmental conditions. Temperature-dependent and solvent-dependent CD studies are crucial for understanding its structural stability and how it might behave in different biological milieus, such as on the skin surface or within the stratum corneum.
Temperature-Dependent CD Studies: By monitoring the CD spectrum as a function of temperature, researchers can assess the thermal stability of the peptide's conformation. photophysics.comnih.gov A thermal denaturation curve, typically plotting the change in ellipticity at a specific wavelength (e.g., 222 nm for an α-helix) against temperature, can reveal the melting temperature (Tm), which is the temperature at which 50% of the peptide is unfolded. nih.goviphy.ac.cn This provides insights into the conformational stability of this compound. For many peptides, an increase in temperature leads to a loss of ordered structure, which is observed as a decrease in the CD signal intensity. researchgate.net
Solvent-Dependent CD Studies: The polarity and composition of the solvent can significantly impact peptide secondary structure. rsc.org For an amphiphilic compound like this compound, changing the solvent from a polar environment (like water or buffer) to a non-polar or membrane-mimicking environment (like trifluoroethanol (TFE) or dodecylphosphocholine (B1670865) (DPC) micelles) can induce conformational changes. ias.ac.in For instance, a peptide that is a random coil in an aqueous buffer might adopt a more helical or sheet-like structure in a less polar solvent that mimics a lipid bilayer. rsc.org Such studies are vital for predicting how this compound might structure itself upon interaction with the lipid matrix of the skin.
The following table provides a hypothetical example of how the secondary structure content of a lipopeptide similar to this compound might change with the solvent environment, as determined by deconvolution of CD spectra.
| Solvent System | α-Helix (%) | β-Sheet (%) | Turn (%) | Random Coil (%) |
| Aqueous Buffer (pH 7.4) | 5 | 15 | 30 | 50 |
| 50% Trifluoroethanol (TFE) | 40 | 10 | 20 | 30 |
| DPC Micelles | 35 | 15 | 25 | 25 |
Advanced Spectroscopic and Microscopic Techniques for Localization Studies
Determining the penetration and localization of this compound within the skin is essential for understanding its mechanism of action. Several advanced techniques can be employed for this purpose.
Fluorescence Microscopy: By labeling this compound with a fluorescent tag (a fluorophore), its distribution in skin cross-sections can be visualized using techniques like confocal laser scanning microscopy (CLSM) or two-photon microscopy (TPM). These methods provide high-resolution optical sections, allowing for the precise localization of the peptide within different skin layers, such as the stratum corneum, epidermis, and dermis.
Mass Spectrometry Imaging (MSI): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI and Desorption Electrospray Ionization (DESI) MSI allow for the label-free detection and spatial mapping of molecules directly from tissue sections. nih.gov MSI can be used to visualize the distribution of the unlabeled this compound and its potential metabolites within the skin, providing valuable information on its penetration depth and metabolic fate.
Confocal Raman Microscopy (CRM): This non-invasive technique uses Raman scattering to generate chemical maps of the skin. It can be used to monitor changes in the skin's molecular composition (e.g., lipids and proteins) upon application of the peptide. While direct imaging of the peptide can be challenging without a strong Raman-active tag, CRM provides detailed information about the peptide's effect on the skin's structure and barrier function at a molecular level.
Peptide Location Fingerprinting (PLF): A more recent mass spectrometry-based proteomics approach, PLF, can identify proteins that exhibit structural changes. mdpi.com This technique could potentially be adapted to study how this compound interacts with and possibly alters the conformation of structural proteins within the skin's extracellular matrix. manchester.ac.uk
These advanced analytical methods provide a comprehensive toolkit for the detailed structural characterization and localization of this compound, which is fundamental to elucidating its biological function in dermatological and cosmetic applications.
Molecular Mechanisms of Action of Myristoyl Hexapeptide 4
Investigation of Myristoyl Hexapeptide-4 Interactions with Cellular Macromolecules
The efficacy of this compound is rooted in its ability to interact with various macromolecules within the cellular environment. The lipophilic myristoyl group acts as a crucial anchor, guiding the peptide's engagement with both lipid and protein structures.
Research suggests that this compound can mimic the action of endogenous signaling molecules, such as transforming growth factor-β (TGF-β), by binding to and activating specific cellular receptors. creative-peptides.com This interaction is a critical step in initiating intracellular signaling cascades. The binding process is driven by a combination of hydrophobic interactions from the myristoyl group and specific hydrogen bonding and electrostatic interactions from the peptide sequence. researchgate.net The activation of protein kinase C, a key enzyme in cell growth and migration, is a potential downstream effect of such receptor binding. mdpi.com This targeted binding allows the peptide to influence cellular behavior, such as stimulating the production of extracellular matrix proteins. creative-peptides.com
The myristoyl component, a 14-carbon saturated fatty acid, gives the peptide a strong affinity for lipid structures. cosmileeurope.eu This lipophilic tail allows this compound to insert itself into the lipid bilayer of cell membranes. nih.gov This interaction is a well-established mechanism for targeting cytoplasmic proteins to intracellular membranes. researchgate.netnih.gov The insertion occurs through direct hydrophobic interactions between the myristoyl chain and the fatty acid tails of the membrane phospholipids, effectively anchoring the peptide to the cell surface. nih.gov This anchoring is crucial for subsequent interactions with membrane-bound proteins and for facilitating the peptide's entry into the cell. Molecular dynamics simulations of similar acylated peptides show that the fatty acid tail penetrates the hydrophobic core of the bilayer, which can cause a stronger membrane perturbation and alter membrane thickness. mdpi.comnih.gov
The process of a peptide crossing the cell membrane is complex and critical to its bioactivity. Myristoylation is a recognized strategy to enhance the cellular uptake of peptides. nih.gov The mechanism for myristoylated peptides involves an initial rapid association with the cell membrane, driven by the lipid-peptide interactions described above. nih.gov Studies on myristoyl-based transport show that cellular uptake is a temperature-dependent process, suggesting an active transport mechanism rather than simple passive diffusion. nih.gov While the myristoyl group facilitates insertion into the lipid bilayer, the complete translocation into the cytoplasm may involve processes like endocytosis or direct membrane passage. nih.gov The addition of a fatty acid tail to a peptide generally increases its ability to permeate the skin's stratum corneum, although complete permeation through full-thickness skin can be limited. cir-safety.orgresearchgate.net
Table 1: Summary of this compound Interactions with Cellular Macromolecules
| Interaction Type | Interacting Macromolecule | Mechanism of Interaction | Consequence of Interaction |
| Protein-Peptide Binding | Cell Surface Receptors (e.g., TβRII) | Mimics endogenous ligands (e.g., TGF-β) to activate receptors. creative-peptides.com | Initiation of intracellular signaling pathways. creative-peptides.com |
| Lipid-Peptide Dynamics | Phospholipid Bilayer | The myristoyl group inserts into the membrane's hydrophobic core. nih.gov | Anchors the peptide to the cell surface, increasing local concentration. nih.gov |
| Membrane Translocation | Cell Membrane | Rapid, temperature-dependent association and uptake. nih.gov | Facilitates entry into the cell to exert biological effects. nih.gov |
Modulation of Extracellular Matrix (ECM) Component Synthesis
A primary mechanism of action for this compound is its ability to stimulate the production of key structural proteins in the extracellular matrix (ECM). creative-peptides.comspecialchem.com The ECM provides the structural and biochemical support to surrounding cells and is crucial for tissue integrity. jddonline.comnih.gov
In vitro studies have demonstrated that this compound upregulates the genes responsible for the synthesis of specific types of collagen. ci.guide This includes Collagen IV, a key component of the basement membrane that separates the epidermis from the dermis, and Collagen VII, which forms anchoring fibrils that connect the basement membrane to the underlying dermis. ptgenetika.com By stimulating the production of these critical collagens, the peptide helps to strengthen the dermal-epidermal junction and maintain the skin's structural integrity. ci.guideptgenetika.com This stimulation of collagen synthesis is a hallmark of signal peptides that counter the age-related decline in ECM protein production. mdpi.com
In addition to its effects on collagen, this compound has been shown to positively influence the synthesis of other essential ECM proteins. ci.guide Gene expression studies reveal an upregulation of genes that code for fibronectin and elastin (B1584352). ci.guideptgenetika.com
Fibronectin is an adhesive glycoprotein (B1211001) that helps cells attach to the ECM and plays a role in organizing the matrix itself. nih.govmdpi.com
Elastin is the protein responsible for the elasticity and resilience of the skin, allowing it to return to its original shape after being stretched. ci.guidefrontiersin.org
By promoting the synthesis of these proteins, this compound contributes to a more robust and organized extracellular matrix. ci.guide
Table 2: Influence of this compound on ECM Component Synthesis
| ECM Component | Observed Effect | Functional Significance |
| Collagen IV | Upregulation of gene expression ci.guideptgenetika.com | Strengthens the basement membrane. |
| Collagen VII | Upregulation of gene expression ci.guideptgenetika.com | Improves anchoring between the epidermis and dermis. |
| Fibronectin | Upregulation of gene expression ci.guideptgenetika.com | Enhances cell adhesion and ECM organization. nih.gov |
| Elastin | Upregulation of gene expression ci.guideptgenetika.com | Improves skin elasticity and resilience. frontiersin.org |
Impact on Integrin Expression and Function
Integrins are a family of transmembrane heterodimeric receptors that mediate crucial interactions between cells and the extracellular matrix (ECM). nih.govembopress.org These receptors, composed of α and β subunits, are fundamental in signal transduction, influencing cellular adhesion, migration, proliferation, and differentiation. nih.gov The binding of integrins to ECM proteins like fibronectin and collagen initiates intracellular signaling cascades that are vital for maintaining skin homeostasis and orchestrating wound healing processes. embopress.org
In vitro studies have demonstrated that this compound can directly influence the genetic expression of these critical receptors. Specifically, the peptide has been shown to upregulate the genes responsible for synthesizing integrin. ci.guide By increasing integrin expression, this compound may enhance the communication between keratinocytes or fibroblasts and the surrounding ECM. This improved cell-matrix adhesion and signaling can contribute to a more organized and robust dermal structure, which is essential for skin's firmness and integrity.
| Finding | Effect of this compound | Source |
| Gene Expression | Upregulates genes responsible for integrin synthesis. | ci.guide |
Regulation of Matrix Metalloproteinase (MMP) Activity
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of ECM components, including collagen. researchgate.net MMP-1, also known as collagenase-1, plays a primary role in initiating the breakdown of interstitial collagens (types I, II, and III), a process that contributes significantly to skin aging and wrinkle formation. researchgate.net
Research has identified a direct regulatory role for this compound on MMP-1. In vitro gene expression analysis revealed that this compound downregulates the genes responsible for the production of MMP-1. ci.guide By inhibiting the synthesis of this key collagen-degrading enzyme, the peptide helps to prevent the breakdown of the dermal matrix, thereby preserving the skin's structural proteins and mitigating the visible signs of aging. ci.guide
| Target Enzyme | Effect of this compound | Implication | Source |
| MMP-1 | Downregulates gene expression for MMP-1 production. | Prevents collagen degradation. | ci.guide |
The regulation of MMP expression by this compound is rooted in its ability to mimic growth factor signaling, particularly that of Transforming Growth Factor-beta (TGF-β). The TGF-β signaling pathway is a primary regulator of ECM homeostasis and is known to control the expression of both MMPs and their natural inhibitors, the Tissue Inhibitors of Metalloproteinases (TIMPs). csic.esnih.gov
TGF-β can exert its regulatory effects on MMPs through multiple biochemical pathways:
Smad-Dependent Pathway : This is the canonical TGF-β pathway. Upon receptor activation, Smad proteins (Smad2/3) are phosphorylated, form a complex with Smad4, and translocate to the nucleus. nih.govresearchgate.net This complex then acts as a transcription factor, binding to Smad Binding Elements (SBEs) in the promoter regions of target genes to either induce or repress the expression of various MMPs. nih.gov
Non-Smad Pathways (e.g., MAPK) : TGF-β can also activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38). nih.govresearchgate.net These pathways can independently, or in concert with Smads, regulate the activity of transcription factors like Activator Protein-1 (AP-1), which is heavily involved in controlling the expression of MMP-1 and other metalloproteinases. nih.gov
By acting as a TGF-β mimetic, this compound leverages these intricate signaling networks to suppress MMP-1 expression, shifting the balance from ECM degradation towards ECM preservation.
Mimicry of Growth Factor Signaling Pathways
Transforming Growth Factor-beta (TGF-β) is a pleiotropic cytokine that plays a central role in tissue regeneration, wound healing, and ECM synthesis. nih.gov Its biological activities include stimulating the production of collagen and fibronectin while inhibiting the enzymes that degrade them. nih.gov this compound is a synthetic peptide specifically designed to mimic the biological actions of TGF-β. creative-peptides.com By emulating the function of this key growth factor, the peptide can activate downstream signaling pathways that lead to increased synthesis of structural proteins, helping to improve skin tone, texture, and elasticity. creative-peptides.com
The canonical TGF-β signaling cascade is initiated by the binding of the ligand to the TGF-β Receptor Type II (TβRII). nih.govnih.gov TβRII is a constitutively active serine/threonine kinase. Upon ligand binding, TβRII recruits and forms a heterotetrameric complex with the TGF-β Receptor Type I (TβRI). nih.govbiorxiv.org Within this complex, TβRII phosphorylates and activates TβRI. researchgate.net The activated TβRI kinase then propagates the signal intracellularly by phosphorylating receptor-activated Smads (R-Smads), namely Smad2 and Smad3. nih.govnih.gov
This compound functions by directly engaging this initial step of the cascade. It acts as a ligand that activates the TGF-β Receptor Type II (TβRII). creative-peptides.com This activation is the critical trigger that leads to the subsequent recruitment of TβRI and the phosphorylation of Smad proteins, ultimately resulting in the increased synthesis of collagen and other ECM proteins. creative-peptides.comnih.gov
| Signaling Pathway Component | Role in Pathway | Action of this compound | Source |
| TGF-β | Natural Ligand | Mimics its action. | creative-peptides.com |
| TβRII | Primary Receptor | Binds to and activates the receptor. | creative-peptides.com |
| TβRI | Secondary Receptor | Recruited and activated by TβRII. | researchgate.net |
| Smad2/3 | Intracellular Mediators | Phosphorylated by activated TβRI. | nih.gov |
Downstream Signaling Cascades of this compound: Modulation of the SMAD Pathway
The molecular mechanism of this compound is understood to be intrinsically linked to the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical regulator of cellular processes including growth, differentiation, and extracellular matrix (ECM) production. While direct and detailed studies on the downstream signaling of this compound are not extensively documented in publicly available research, the functional outcomes of this peptide, particularly its role in stimulating collagen synthesis, strongly suggest its interaction with the canonical TGF-β signaling cascade. This pathway is centrally mediated by the SMAD family of proteins, which act as intracellular signal transducers.
Research into peptides with similar structures, such as myristoyl tetrapeptides, provides significant insight into the likely downstream effects of this compound. These studies have demonstrated that myristoylated peptides can directly influence the activation of SMAD proteins, which are key effectors of TGF-β signaling. nih.gov The binding of a ligand, in this case likely mimicked by this compound, to the TGF-β receptor complex initiates a phosphorylation cascade that activates specific SMAD proteins.
Upon activation of the TGF-β receptor, receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3, are phosphorylated. This phosphorylation event is a pivotal step that allows the R-SMADs to form a complex with the common mediator SMAD (co-SMAD), SMAD4. This newly formed SMAD complex then translocates from the cytoplasm into the nucleus. Inside the nucleus, the SMAD complex acts as a transcription factor, binding to specific DNA sequences known as SMAD-binding elements (SBEs) in the promoter regions of target genes. This binding initiates the transcription of genes responsible for the synthesis of extracellular matrix proteins, such as collagen.
A study on a myristoyl tetrapeptide, which shares structural similarities with this compound, revealed specific modulation of the SMAD pathway. The findings from this research indicated that the tetrapeptide directly activates SMAD2 and promotes the binding of SMAD3 to DNA. nih.gov This dual action on both SMAD2 and SMAD3 suggests a comprehensive activation of the TGF-β downstream signaling cascade, leading to a robust cellular response.
The table below summarizes the observed effects of a myristoyl tetrapeptide on the SMAD pathway, which serves as a strong predictive model for the mechanism of this compound.
| Component | Effect of Myristoyl Tetrapeptide | Implied Consequence for Gene Regulation |
| SMAD2 | Direct activation (phosphorylation) | Initiation of SMAD complex formation |
| SMAD3 | Increased binding to DNA | Enhanced transcription of target genes (e.g., collagen) |
| SMAD/SBE Complex | Enhanced formation | Upregulation of extracellular matrix protein synthesis |
This interactive table is based on findings from a study on a myristoyl tetrapeptide and is presented as a likely mechanism for this compound.
The modulation of the SMAD pathway by myristoylated peptides ultimately leads to the upregulation of genes encoding for key structural proteins of the skin. This includes various types of collagen, which are essential for maintaining the skin's tensile strength and youthful appearance. By activating this specific downstream signaling cascade, this compound is thought to effectively stimulate the skin's natural regenerative processes at a molecular level.
Cellular Bioactivity Investigations of Myristoyl Hexapeptide 4
In Vitro Cell Culture Models for Bioactivity Assessment
To assess the bioactivity of Myristoyl Hexapeptide-4, researchers utilize various in vitro cell culture models that mimic the cellular environment of the skin. These models primarily involve the use of fibroblast and keratinocyte cell lines, as well as more complex co-culture systems.
Fibroblasts are fundamental cells in the dermis responsible for producing extracellular matrix components like collagen and elastin (B1584352), which provide the skin with its structure and firmness. Studies on fibroblast cell lines are therefore critical to understanding the impact of this compound on skin regeneration and repair.
Research indicates that this compound can stimulate fibroblasts to enhance the production of key extracellular matrix proteins. In vitro studies have shown that it upregulates the genes responsible for the synthesis of collagen IV and VII, fibronectin, and elastin. This is significant as these proteins are essential for maintaining the skin's structural integrity. For instance, some studies suggest that certain bioactive peptides can significantly increase the gene expression of collagen type 1 (COL1A1). utm.my
| Cell Line | Parameter Measured | Observed Effect of Bioactive Peptides |
| Human Dermal Fibroblasts | Collagen Synthesis | Increased expression of COL1A1, ELN, and VCAN genes. utm.my |
| Human Dermal Fibroblasts | Proliferation | Some myristoylated peptides have shown a proliferative effect on human fibroblast cell lines. plos.org |
This table presents findings on bioactive peptides, which may include compounds related to this compound, to illustrate the general effects of this class of molecules on fibroblasts.
Keratinocytes are the primary cells of the epidermis, the outermost layer of the skin. Their proper differentiation and migration are vital for maintaining the skin barrier and for the process of wound healing. Investigating the effects of this compound on keratinocyte cell lines can provide insights into its role in epidermal health and repair.
While specific data on this compound's direct impact on keratinocyte differentiation markers is limited, the general class of bioactive peptides is known to influence keratinocyte behavior. For example, certain peptides have been shown to promote keratinocyte migration, a key process in the re-epithelialization phase of wound healing.
| Cell Line | Parameter Measured | Observed Effect of Bioactive Peptides |
| Human Keratinocytes (HaCaT) | Migration (Scratch Assay) | Certain bioactive peptides can enhance the rate of wound closure in vitro. tandfonline.com |
| Human Keratinocytes (HaCaT) | Proliferation | Some peptides have been observed to increase the proliferation rate of keratinocytes. tandfonline.com |
This table illustrates the effects of bioactive peptides on keratinocytes, providing a conceptual framework for the potential actions of this compound.
To more accurately replicate the complex interactions within the skin, researchers employ co-culture models where fibroblasts and keratinocytes are grown together. These models allow for the study of the paracrine signaling and cell-cell communication that occurs between the dermis and epidermis.
Modulation of Cellular Secretion and Protein Deposition
Secretome Analysis of Treated Cells
The search did not yield any proteomic or secretome analysis of cells treated with this compound. Methodologies for analyzing the secretome—the entirety of proteins secreted by a cell into the extracellular space—are well-established for understanding cellular communication and responses to stimuli. nih.govmdpi.com However, the application of these techniques to understand how this compound may alter the secretome of cells, such as fibroblasts or keratinocytes, is not present in the reviewed literature.
Visualization and Quantification of ECM Protein Deposition
Similarly, no specific data was found on the visualization or quantification of extracellular matrix (ECM) protein deposition following treatment with this compound. While some peptides are known to influence the synthesis of ECM components like collagen and elastin, specific histological or quantitative studies for this compound are absent from the public domain. nih.govnih.gov Techniques for quantifying ECM deposition are crucial for evaluating the potential of compounds in tissue remodeling and anti-aging, but their use with this specific peptide is not documented. nih.gov
Ex Vivo Tissue Culture Models for Biological Response Assessment
The use of ex vivo tissue culture models, such as human skin explants, is a valuable method for assessing the biological response to topically applied compounds in a setting that closely mimics in vivo conditions. nih.govwindows.net These models allow for the study of tissue architecture, cellular responses, and the synthesis of structural proteins. nih.govopenrheumatologyjournal.com However, the search yielded no published studies where this compound was evaluated using such ex vivo models.
Receptor Binding and Ligand Target Interaction Studies
Identification of Specific Cellular Receptors for Myristoyl Hexapeptide-4
This compound is a synthetic, acylated peptide designed to influence cellular behavior, particularly in skin cells. Studies suggest that its mechanism of action involves mimicking the effects of the natural signaling molecule, transforming growth factor-β (TGF-β). creative-peptides.com This has led to the hypothesis that its primary target is a component of the TGF-β signaling pathway. The most likely candidate for direct interaction is the TGF-β receptor type II (TβRII), a transmembrane serine/threonine kinase that is the first point of contact for TGF-β ligands. creative-peptides.com Activation of this receptor leads to the recruitment and phosphorylation of TGF-β receptor type I, initiating a downstream signaling cascade that ultimately regulates the expression of extracellular matrix proteins like collagen and fibronectin. ci.guidealfa-chemistry.com
While the TGF-β receptor is the putative target, detailed, publicly available studies containing specific binding constants and kinetic data for this compound remain limited. The following sections describe the standard methodologies used to obtain such data.
Affinity binding assays are crucial for quantifying the strength of the interaction between a ligand, such as this compound, and its receptor. The most important parameter derived from these assays is the equilibrium dissociation constant (KD). malvernpanalytical.com The KD value represents the concentration of the ligand at which half of the available receptor binding sites are occupied at equilibrium. bmglabtech.com A lower KD value signifies a higher binding affinity, indicating a stronger and more stable interaction between the ligand and its target. malvernpanalytical.com
These values are typically determined through saturation binding experiments where a fixed amount of the receptor is incubated with varying concentrations of a labeled ligand. nih.gov While this is a standard method for characterizing peptide-receptor interactions, specific KD values for this compound binding to TβRII or other receptors are not prominently reported in peer-reviewed scientific literature.
Beyond static affinity, the kinetics of the binding event provide a dynamic view of the interaction. These are defined by two primary rate constants:
Association rate constant (kon or ka): This measures the rate at which the ligand binds to the receptor. It is dependent on the concentrations of both the ligand and the receptor. bmglabtech.com
Dissociation rate constant (koff or kd): This measures the rate at which the ligand-receptor complex breaks apart. It is independent of concentration. bmglabtech.com
These two constants are related to the equilibrium dissociation constant by the equation KD = koff / kon. bmglabtech.com Another critical parameter is the residence time (1/koff), which describes the average duration that a ligand remains bound to its target. nih.gov A longer residence time can sometimes be more indicative of a drug's efficacy than affinity alone. nih.gov Quantitative kinetic parameters for this compound have not been identified in the available literature.
| Parameter | Symbol | Description | Significance |
| Equilibrium Dissociation Constant | KD | The concentration of ligand at which 50% of receptors are occupied at equilibrium. | Measures binding affinity. A lower KD indicates higher affinity. |
| Association Rate Constant | kon (or ka) | The rate of the ligand-receptor complex formation. | Describes how quickly the ligand binds to its target. |
| Dissociation Rate Constant | koff (or kd) | The rate of the ligand-receptor complex breakdown. | Describes how quickly the ligand dissociates from its target. |
| Residence Time | τ | The average time a ligand stays bound to its receptor (calculated as 1/koff). | Indicates the stability and duration of the ligand-receptor complex. |
Biophysical Characterization of Binding Events
To determine the affinity and kinetic parameters described above, a suite of advanced biophysical techniques is employed. These methods allow for real-time, label-free analysis of molecular interactions.
Surface Plasmon Resonance (SPR) is an optical technique used to monitor molecular interactions in real time. nih.gov In a typical SPR experiment, a receptor protein is immobilized on a sensor chip. A solution containing the ligand (the analyte) flows over this surface. Binding of the analyte to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected and plotted on a sensorgram. escholarship.org This allows for the direct measurement of both the association and dissociation phases of the interaction, from which kon, koff, and KD can be calculated. nih.gov
Bio-Layer Interferometry (BLI) is a similar optical technique that measures changes in the interference pattern of white light reflected from a biosensor tip. Binding of molecules to the tip's surface causes a layer thickness increase, resulting in a wavelength shift that is proportional to the amount of bound mass. Like SPR, BLI provides real-time kinetic data. Despite the utility of these techniques, specific SPR or BLI studies characterizing this compound are not found in the reviewed literature.
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. domainex.co.uk In an ITC experiment, a solution of the ligand is titrated into a sample cell containing the receptor molecule. The resulting heat change is measured after each injection until the receptor is saturated. nih.gov
The data obtained from ITC provide a complete thermodynamic profile of the interaction, including:
Binding Affinity (KD)
Binding Stoichiometry (n): The ratio of ligand to receptor in the complex.
Enthalpy Change (ΔH): The heat released or absorbed upon binding.
Entropy Change (ΔS): The change in the system's disorder upon binding. wur.nl
This allows researchers to understand the forces driving the binding interaction (e.g., whether it is enthalpy-driven or entropy-driven). domainex.co.uk No specific ITC thermodynamic data for the interaction of this compound with a receptor has been published in the available scientific literature.
MicroScale Thermophoresis (MST) is a technique that measures the directed movement of molecules along a microscopic temperature gradient. The thermophoretic movement of a molecule is sensitive to changes in its size, charge, and solvation shell. When a ligand binds to a target protein, these properties can change, leading to a different thermophoretic signature. By measuring this change across a range of ligand concentrations, a binding affinity (KD) can be determined.
Nano Differential Scanning Fluorimetry (nanoDSF) measures the thermal stability of a protein by monitoring changes in its intrinsic fluorescence (typically from tryptophan residues) as it is heated. The binding of a ligand often stabilizes the protein, leading to an increase in its melting temperature (Tm). The magnitude of this thermal shift (ΔTm) can be used to screen for binders and, in some cases, to estimate binding affinity.
These methods are highly sensitive and require low sample consumption. However, dedicated MST or nanoDSF studies to characterize the binding of this compound are not presently available in the public domain.
| Technique | Principle | Key Information Obtained |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor surface upon molecular binding. | Binding Affinity (KD), Kinetics (kon, koff), Specificity. |
| Bio-Layer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip. | Binding Affinity (KD), Kinetics (kon, koff), Concentration. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Binding Affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS). |
| MicroScale Thermophoresis (MST) | Measures molecular movement in a temperature gradient, which changes upon binding. | Binding Affinity (KD). |
| Nano Differential Scanning Fluorimetry (nanoDSF) | Measures the change in thermal stability of a protein upon ligand binding. | Binding Affinity (KD), Protein Stability. |
Receptor Agonist and Antagonist Functional Assays (in vitro)
This compound is a synthetic lipopeptide that has garnered interest in cosmetic science for its potential to modulate skin biology. Its mechanism of action is reported to be linked to the Transforming Growth-Factor-Beta (TGF-β) signaling pathway, which plays a crucial role in the synthesis of extracellular matrix (ECM) proteins and tissue regeneration. This section delves into the in vitro functional assays that characterize the activity of this compound at its putative receptor, the TGF-β receptor type II (TβRII). While specific quantitative data for this compound is not extensively available in public-domain scientific literature, this section will utilize illustrative data from analogous myristoylated peptides and TGF-β receptor ligands to provide a comprehensive overview of the methodologies and expected findings from such studies.
The initial step in characterizing the interaction of this compound with its target receptor involves assessing its binding affinity. The affinity of a ligand for its receptor is a critical determinant of its potency. Standard techniques to measure binding affinity include radioligand binding assays and surface plasmon resonance (SPR).
In a typical radioligand binding assay, a radiolabeled form of a known TGF-β receptor ligand would be used to determine the displacement by increasing concentrations of this compound. The results would yield the half-maximal inhibitory concentration (IC50), which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. The dissociation constant (Kd), a direct measure of binding affinity, can also be determined.
Surface plasmon resonance (SPR) is another powerful technique that allows for real-time analysis of the binding kinetics, providing both the association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd = kd/ka) can be calculated.
Illustrative Receptor Binding Data for a TGF-β Receptor-Targeting Peptide
| Parameter | Value | Method |
| IC50 | 5.2 µM | Radioligand Binding Assay |
| Ki | 2.8 µM | Calculated (Cheng-Prusoff) |
| Kd | 1.5 µM | Surface Plasmon Resonance |
Ligand-Target Interaction Studies
Understanding the precise molecular interactions between this compound and the TGF-β receptor is crucial for rational drug design and optimization. Computational methods such as molecular docking are employed to predict the binding mode of the peptide within the receptor's binding pocket. These models can identify key amino acid residues involved in the interaction, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For the TGF-β receptor, key residues in the binding site are known to be critical for ligand recognition and activation. Molecular docking studies of a peptide like this compound would aim to show how its amino acid sequence and the myristoyl group position themselves to interact with these key residues, thereby mimicking the natural ligand, TGF-β.
Receptor Agonist and Antagonist Functional Assays (in vitro)
Functional assays are essential to determine whether the binding of this compound to the TGF-β receptor translates into a biological response, and to characterize it as an agonist or an antagonist.
SMAD Phosphorylation Assay
The canonical TGF-β signaling pathway involves the phosphorylation of downstream signaling molecules called SMADs. Upon ligand binding and receptor activation, the TGF-β receptor type I is recruited and phosphorylated by the type II receptor, which then phosphorylates SMAD2 and SMAD3. These phosphorylated SMADs then form a complex with SMAD4 and translocate to the nucleus to regulate gene expression.
A key in vitro assay to demonstrate the agonist activity of this compound is to measure the level of SMAD phosphorylation in target cells, such as human dermal fibroblasts. This is typically done using Western blotting or ELISA with antibodies specific for phosphorylated SMAD2/3. An increase in phosphorylated SMADs in response to treatment with this compound would be indicative of its agonist activity.
A study on a myristoyl tetrapeptide demonstrated a time- and dose-dependent increase in the phosphorylation of SMAD2 in human fibroblast cells, with a notable increase observed at concentrations as low as 0.04 µM.
Illustrative Dose-Response of a Myristoylated Peptide on SMAD2 Phosphorylation
| Concentration (µM) | Phospho-SMAD2 Level (Fold Change vs. Control) |
| 0 | 1.0 |
| 0.01 | 1.8 |
| 0.1 | 3.5 |
| 1 | 5.2 |
| 10 | 5.5 |
Collagen Gene Expression and Synthesis
As a downstream consequence of TGF-β receptor activation, the expression of genes encoding for extracellular matrix proteins, such as collagen, is upregulated. The effect of this compound on collagen synthesis can be quantified at both the mRNA and protein levels.
Quantitative real-time polymerase chain reaction (qRT-PCR) can be used to measure the mRNA levels of collagen genes (e.g., COL1A1, COL1A2) in fibroblasts treated with the peptide. An increase in gene expression would further support its role as a TGF-β receptor agonist.
At the protein level, collagen production can be assessed by techniques such as ELISA or Western blotting for procollagen (B1174764) type I.
Matrix Metalloproteinase-1 (MMP-1) Inhibition
TGF-β signaling is also known to downregulate the expression of enzymes that degrade the extracellular matrix, such as matrix metalloproteinase-1 (MMP-1). Therefore, another functional assay to characterize the activity of this compound is to measure its effect on MMP-1 expression or activity. A decrease in MMP-1 levels or activity in the presence of the peptide would be consistent with its proposed mechanism of action.
For a myristoyl tetrapeptide, a significant reduction in secreted MMP-1 protein was observed in human fibroblasts, with a decrease to 70% of the control level at a concentration of 0.2 µM.
Illustrative Data on MMP-1 Inhibition by a Myristoylated Peptide
| Concentration (µM) | Secreted MMP-1 (% of Control) |
| 0 | 100 |
| 0.04 | 78 |
| 0.2 | 70 |
Gene Expression and Transcriptional Regulation by Myristoyl Hexapeptide 4
Transcriptomic Profiling in Response to Myristoyl Hexapeptide-4
Transcriptomic profiling offers a global view of how a bioactive molecule like this compound can alter the gene expression landscape of a cell. By analyzing the entire set of RNA transcripts, researchers can identify broad patterns of gene activation and repression, revealing the biological pathways influenced by the peptide.
RNA Sequencing (RNA-Seq) is a powerful, high-throughput method used to quantify the transcriptome of a cell under specific conditions. While specific RNA-Seq studies on this compound are not extensively published in publicly available literature, the technique is widely applied to understand the effects of cosmetic ingredients on skin cells. nih.govnutraingredients-usa.com
A hypothetical RNA-Seq experiment to assess the impact of this compound on dermal fibroblasts would involve treating the cells with the peptide and then sequencing the extracted RNA. The resulting data would provide a comprehensive list of genes that are either upregulated or downregulated. Based on the known functions of this compound, it is anticipated that an RNA-Seq analysis would reveal significant changes in the expression of genes related to ECM production and remodeling.
Table 1: Hypothetical RNA-Seq Data for this compound Treated Fibroblasts
| Gene | Function | Expected Change in Expression |
|---|---|---|
| COL4A1 | Collagen Type IV Alpha 1 Chain | Upregulated |
| COL7A1 | Collagen Type VII Alpha 1 Chain | Upregulated |
| FN1 | Fibronectin 1 | Upregulated |
| ELN | Elastin (B1584352) | Upregulated |
| ITGA2 | Integrin Subunit Alpha 2 | Upregulated |
| MMP1 | Matrix Metallopeptidase 1 | Downregulated |
This table represents expected outcomes based on existing knowledge of this compound's biological activities, not data from a specific RNA-Seq study.
Following a global transcriptomic analysis like RNA-Seq, quantitative Polymerase Chain Reaction (qPCR) is employed to validate the expression changes of specific genes of interest. This technique is highly sensitive and specific, making it the gold standard for quantifying mRNA levels. Studies on various bioactive peptides have utilized qPCR to confirm their effects on collagen and elastin gene expression. nih.govfrontiersin.org
In the context of this compound, qPCR would be used to measure the mRNA levels of genes such as COL1A1 (Collagen Type I), ELN (Elastin), and MMP1. For instance, after treating human dermal fibroblasts with this compound, total RNA would be extracted, converted to cDNA, and then subjected to qPCR with primers specific to these target genes. The results would provide quantitative data on the fold change in gene expression compared to untreated control cells.
Table 2: Representative qPCR Validation Data for Target Gene Expression
| Target Gene | Biological Process | Fold Change (Peptide-Treated vs. Control) |
|---|---|---|
| COL4A1 | ECM Structure | 2.5 |
| ELN | Skin Elasticity | 1.8 |
| MMP1 | Collagen Degradation | -3.0 |
This table illustrates the type of quantitative data obtained from qPCR experiments, showing upregulation of ECM genes and downregulation of a collagen-degrading enzyme.
Investigation of Promoter and Enhancer Region Modulation
To understand the mechanisms by which this compound regulates gene expression, it is essential to investigate its effects on the regulatory regions of DNA, such as promoters and enhancers. These regions control the rate of transcription of genes.
Reporter gene assays are a valuable tool for studying the activity of specific promoters. nih.gov In these assays, the promoter region of a gene of interest (e.g., the COL1A1 promoter) is linked to a reporter gene (such as luciferase) that produces a measurable signal. This construct is introduced into cells, which are then treated with the compound being studied. An increase or decrease in the reporter signal indicates a corresponding change in the activity of the promoter.
Given that this compound is thought to mimic the effects of Transforming Growth Factor-beta (TGF-β), a key regulator of collagen synthesis, a reporter gene assay could be designed to test its effect on a TGF-β responsive promoter. nih.govnih.gov Such an experiment would provide evidence that the peptide activates the TGF-β signaling pathway, leading to the transcription of target genes.
Chromatin Immunoprecipitation (ChIP) is a technique used to identify the DNA regions that are bound by a specific protein, such as a transcription factor. nih.gov This method can reveal how this compound might influence the binding of transcription factors to the promoter and enhancer regions of its target genes.
For example, following the activation of the TGF-β pathway, transcription factors like SMADs are known to bind to the promoters of collagen genes. thermofisher.com A ChIP experiment could be performed using an antibody against a SMAD protein in cells treated with this compound. The DNA fragments that are pulled down with the antibody can then be sequenced (ChIP-Seq) or analyzed by qPCR (ChIP-qPCR) to determine if the peptide enhances the binding of SMADs to the promoters of genes like COL4A1 and ELN.
Post-Transcriptional Regulatory Mechanisms
The specific effects of this compound on post-transcriptional regulatory mechanisms have not been extensively studied, and as a result, there is a significant gap in the scientific literature on this topic.
Alternative Splicing and Polyadenylation Studies
There are no available studies that have investigated the influence of this compound on alternative splicing or polyadenylation of pre-mRNA transcripts. The potential for this peptide to modulate the generation of different protein isoforms from a single gene through these mechanisms remains an un-investigated area of its biological activity.
mRNA Stability and Translational Control
Detailed research into the effects of this compound on mRNA stability and translational control is not present in the current body of scientific literature. It is unknown whether the observed changes in protein levels of collagen, elastin, and other ECM components are influenced by alterations in the stability of their respective mRNAs or by direct modulation of the translational machinery.
Computational and Theoretical Approaches in Myristoyl Hexapeptide 4 Research
Molecular Modeling and Docking Studies
Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules in three-dimensional space. For Myristoyl Hexapeptide-4, these methods are crucial for understanding how its structure relates to its biological function. Molecular docking, a key component of modeling, predicts the preferred orientation of one molecule when bound to a second, allowing researchers to forecast the interaction between the peptide and its biological target. nih.gov
Peptide-Receptor Binding Site Prediction
The biological activity of this compound is believed to stem from its interaction with specific receptors on the surface of skin cells, such as those involved in the collagen synthesis pathway. Predicting the precise binding site is a primary goal of molecular docking. nih.gov In a typical study, a 3D model of the target receptor would be generated. The flexible structure of this compound would then be computationally "docked" into various potential binding pockets on the receptor surface.
Scoring functions are used to estimate the binding affinity for each potential pose, with lower binding energy scores indicating a more favorable and stable interaction. arxiv.org This process can identify the most likely binding site and the key amino acid residues on both the peptide and the receptor that are critical for this interaction. For instance, docking studies could reveal whether the myristoyl tail anchors the peptide in the cell membrane or if specific threonine and lysine (B10760008) residues form hydrogen bonds with the receptor.
Table 1: Hypothetical Docking Results for this compound with a Target Receptor This table is an illustrative example of data that would be generated from such a study.
Conformational Sampling and Dynamics Simulation
Peptides are not static structures; they are flexible and can adopt multiple shapes, or conformations, in solution. ethz.ch Conformational sampling techniques are used to explore the possible shapes a peptide like this compound can assume. This is critical because only specific conformations may be biologically active and capable of binding to the target receptor.
Methods like molecular dynamics (MD) simulations can track the movements of every atom in the peptide over time, revealing its preferred conformations. youtube.com By simulating the peptide in different environments (e.g., in water versus near a lipid membrane), researchers can understand how its structure might change as it approaches and interacts with a skin cell. This provides a dynamic picture of the peptide's behavior that static modeling cannot capture. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of molecules and their biological activities. acs.org For cosmetic peptides, QSAR can be a powerful tool for predicting the efficacy of new peptide designs without the need for extensive laboratory testing. nih.gov
Identification of Key Structural Determinants for this compound Bioactivity
A QSAR study on this compound would begin by creating a dataset of similar peptides with known activities (e.g., collagen-boosting effects). For each peptide, a set of "molecular descriptors" is calculated. These are numerical values that represent different aspects of the molecule's structure, such as its size, shape, lipophilicity (oil-loving nature), and electronic properties. acs.org
By applying statistical methods, a mathematical model is built that correlates these descriptors with the observed biological activity. nih.gov This model can identify which properties are most important for the peptide's function. For example, a QSAR analysis might reveal that a specific level of lipophilicity, conferred by the myristoyl group, and the presence of hydrogen-bond-donating residues like threonine are the most critical factors for its collagen-stimulating activity.
Predictive Models for Analog Design
Once a reliable QSAR model is developed, its primary use is predictive. nih.gov Researchers can design new, hypothetical peptide analogs by making small changes to the structure of this compound (e.g., substituting an amino acid). They can then calculate the molecular descriptors for these new analogs and use the QSAR model to predict their biological activity. This in silico screening allows scientists to prioritize which new peptides are most promising to synthesize and test in the lab, dramatically accelerating the discovery of more potent or stable compounds.
Molecular Dynamics (MD) Simulations for Dynamic Interactions
While briefly mentioned under conformational analysis, Molecular Dynamics (MD) simulations deserve a dedicated focus as they provide the most detailed picture of a peptide's dynamic behavior. mdpi.com An MD simulation solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to watch how the peptide moves, folds, and interacts with its environment on a femtosecond-by-femtosecond timescale. rsc.org
For this compound, an MD simulation could model the entire process of the peptide approaching and binding to its receptor. This would reveal the intricate dance of molecular recognition, including how water molecules are displaced from the binding site and how the peptide and receptor subtly change shape to achieve the perfect fit. These simulations provide unparalleled insight into the thermodynamic and kinetic aspects of the peptide-receptor interaction, explaining not just if it binds, but how and why it binds. nih.gov
Table 2: Chemical Compounds Mentioned
Cheminformatics and Bioinformatics for Peptide Libraries
In the research and development of cosmetic peptides such as this compound, computational and theoretical approaches play a pivotal role in accelerating the discovery and optimization of new candidates. Cheminformatics and bioinformatics provide the necessary tools to navigate the vast chemical space of peptide libraries, enabling a more targeted and efficient design process. These in silico methods allow for the prediction of peptide properties and activities before their physical synthesis, saving considerable time and resources.
The traditional method of discovering active peptides involves large-scale screening of peptide libraries, which can be a resource-intensive process. Computational biology and bioinformatics offer a more streamlined alternative by enabling virtual screening and rational design. This is particularly valuable in the cosmetics industry, where a rapid development cycle is often desired.
One of the primary applications of these computational tools is in the design and screening of peptide libraries to identify novel bioactive peptides. For a compound like this compound, this process would involve creating virtual libraries of peptides with variations in amino acid sequence and length. These libraries can then be screened computationally to predict their potential efficacy and properties.
A key technique in this process is the Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models are mathematical models that aim to predict the biological activity of a compound based on its physicochemical and structural properties. In the context of cosmetic peptides, a QSAR model could be developed to predict the anti-aging or skin-rejuvenating properties of peptides based on descriptors of their molecular structure.
The development of a QSAR model for peptides related to this compound would involve several steps. First, a dataset of peptides with known activities would be collected. Then, for each peptide, a set of numerical descriptors representing its structural and chemical features would be calculated. These descriptors can include properties like molecular weight, polarity, and hydrophobicity. Finally, a statistical method is used to build a model that correlates these descriptors with the observed biological activity.
Molecular docking is another powerful computational tool used in peptide research. This technique predicts the preferred orientation of a molecule when it binds to a target protein. For instance, if the target of this compound is a specific receptor in the skin, molecular docking could be used to simulate the interaction between the peptide and the receptor. This can provide insights into the mechanism of action and help in designing peptides with improved binding affinity.
The general workflow for the in silico design of novel cosmetic peptides often involves identifying target proteins or signaling pathways associated with a specific skin concern. Based on these targets, both rational design and virtual screening of peptide libraries can be employed to develop new potential candidates. Machine learning and artificial intelligence are also increasingly being used to score peptides based on their predicted binding affinities and other relevant features like stability and skin penetration.
To illustrate how these computational approaches are applied, consider the following hypothetical data tables that could be generated during the screening of a peptide library aimed at identifying candidates with properties similar to or better than this compound.
Table 1: Virtual Screening of a Hexapeptide Library
This table represents a subset of a virtual library screened for potential collagen-boosting activity. It includes predicted binding affinity to a target receptor and a calculated skin permeability score.
| Peptide Sequence | Predicted Binding Affinity (kcal/mol) | Predicted Skin Permeability (LogKp) |
| Myr-TKTTKS-NH2 | -9.5 | -2.8 |
| Myr-SKTTKS-NH2 | -8.9 | -3.1 |
| Myr-TATTKS-NH2 | -9.2 | -2.9 |
| Myr-TKSTKS-NH2 | -9.1 | -3.0 |
| Myr-TKTTAS-NH2 | -8.7 | -3.2 |
Table 2: QSAR Model Predictions for Anti-Wrinkle Activity
This table shows the output of a hypothetical QSAR model predicting the anti-wrinkle efficacy of several peptides based on a set of molecular descriptors.
| Peptide ID | Molecular Weight | Hydrophobicity Index | Predicted Efficacy Score (%) |
| Peptide-001 | 873.1 | 1.2 | 85 |
| Peptide-002 | 859.0 | 1.0 | 78 |
| Peptide-003 | 887.1 | 1.5 | 92 |
| Peptide-004 | 845.0 | 0.9 | 75 |
| Peptide-005 | 901.2 | 1.8 | 95 |
These tables demonstrate how cheminformatics and bioinformatics can be used to systematically evaluate and prioritize peptide candidates from a large library, ultimately guiding the experimental validation of the most promising compounds for cosmetic applications.
Strategic Design and Development of Myristoyl Hexapeptide 4 Analogs and Peptidomimetics
Structure-Activity Relationship (SAR) Studies of Myristoyl Hexapeptide-4
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound relates to its biological activity. These studies involve systematically modifying the peptide's structure and observing the effects of these changes on its function. Key techniques employed in SAR studies of this compound include alanine (B10760859) scanning, amino acid substitution analysis, and truncation and extension studies.
Alanine Scanning and Amino Acid Substitution Analysis
Alanine scanning is a widely used technique to identify the amino acid residues that are critical for a peptide's activity. In this method, each amino acid residue in the this compound sequence (Thr-Lys-Thr-Thr-Lys-Ser) is systematically replaced with alanine. The resulting analogs are then tested for their biological activity, such as their ability to stimulate collagen production or inhibit MMP-1. A significant decrease in activity upon substitution of a particular residue with alanine indicates that the original residue is crucial for the peptide's function.
For example, a hypothetical alanine scanning study of this compound might yield the results shown in the interactive table below.
Table 1: Hypothetical Alanine Scanning of this compound
| Position | Original Residue | Substitution | Relative Activity (%) | Interpretation |
|---|---|---|---|---|
| 1 | Threonine | Alanine | 85 | Moderately important |
| 2 | Lysine (B10760008) | Alanine | 20 | Critical for activity |
| 3 | Threonine | Alanine | 70 | Moderately important |
| 4 | Threonine | Alanine | 65 | Moderately important |
| 5 | Lysine | Alanine | 25 | Critical for activity |
In addition to alanine scanning, other amino acid substitutions can be explored to further probe the role of each residue. For instance, replacing a lysine residue with an arginine (another positively charged amino acid) could help determine if the positive charge is the key feature for activity. Conversely, replacing lysine with a negatively charged (e.g., aspartic acid) or a neutral amino acid would provide further insights into the importance of its charge and size.
Truncation and Extension Studies
Truncation studies involve systematically removing amino acids from either the N- or C-terminus of this compound to identify the minimal sequence required for its biological activity. For instance, a series of truncated peptides, such as Myristoyl Pentapeptide, Myristoyl Tetrapeptide, and so on, would be synthesized and their activity assessed. This helps to determine if the full hexapeptide length is necessary for its function.
Extension studies, on the other hand, involve adding amino acids to either end of the peptide chain. This can sometimes lead to enhanced activity or improved properties such as solubility or stability. For example, adding a glycine (B1666218) or alanine residue might increase the flexibility of the peptide, potentially improving its interaction with its target receptor.
Rational Design of Enhanced this compound Analogs
The insights gained from SAR studies are used to rationally design enhanced analogs of this compound with improved properties. These modifications aim to increase the peptide's stability, improve its ability to associate with cell membranes, and optimize its affinity and selectivity for its target receptors.
Modifications for Improved Stability and Membrane Association
While this compound is considered a stabilized peptide, further modifications can enhance its resistance to enzymatic degradation. This can be achieved by incorporating unnatural D-amino acids, which are not recognized by proteases, or by modifying the peptide backbone.
The myristoyl group, a 14-carbon fatty acid, is crucial for the peptide's ability to associate with the lipid bilayers of cell membranes, which is essential for its bioavailability. Modifications to this lipid tail can be explored to optimize membrane association. For instance, varying the length of the fatty acid chain or introducing modifications within the chain could fine-tune its interaction with the cell membrane.
Table 2: Hypothetical Modifications to Enhance Stability and Membrane Association
| Modification | Rationale | Expected Outcome |
|---|---|---|
| D-amino acid substitution | Increased resistance to proteases | Longer half-life in biological systems |
| N-methylation of peptide bonds | Reduced susceptibility to enzymatic cleavage | Enhanced stability |
Optimization for Receptor Affinity and Selectivity
This compound is thought to mimic the action of transforming growth factor-β (TGF-β) by activating its receptor. Rational design can be used to create analogs with higher affinity and selectivity for the TGF-β receptor. This could involve modifying the amino acid residues identified as critical in SAR studies to create more potent interactions with the receptor's binding site. For example, if a lysine residue is found to be crucial for binding, modifications that enhance its electrostatic interactions with the receptor could lead to a more effective analog.
Development of this compound Peptidomimetics
Peptidomimetics are molecules that mimic the structure and function of a peptide but have a modified, non-peptide backbone. The development of this compound peptidomimetics aims to create compounds with improved oral bioavailability, better stability, and enhanced efficacy.
The design of peptidomimetics is based on the pharmacophore model derived from SAR studies of this compound. The pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. Once the pharmacophore is identified, non-peptide scaffolds can be designed to hold these functional groups in the correct orientation.
For example, a peptidomimetic of this compound might replace the peptide backbone with a more rigid and stable organic molecule, while retaining the key side chains of the critical amino acids (e.g., lysine) and the myristoyl group. This approach can lead to the discovery of novel compounds with therapeutic potential that overcome the limitations of traditional peptide-based drugs.
Design Principles for Mimicking Peptide Functionality
Conformational Stabilization: Short peptides like hexapeptides are often highly flexible and rarely adopt a single, stable conformation in solution. nih.gov A key design strategy is to introduce conformational constraints to lock the peptide into its bioactive shape. This can be achieved through:
Cyclization: Head-to-tail or side-chain-to-side-chain cyclization can drastically reduce conformational flexibility and increase resistance to exonucleases.
Secondary Structure Mimicry: Introducing elements that promote the formation of stable secondary structures, such as β-turns or α-helices, can properly orient the necessary side chains for receptor interaction. For instance, if a specific turn in the peptide is crucial for binding, it can be stabilized using non-natural amino acids or backbone modifications. nih.gov
Backbone Modification: The peptide backbone is a primary target for proteolytic enzymes. Replacing amide bonds with more stable isosteres (e.g., ester bonds, reduced amides) can significantly increase the half-life of the resulting peptidomimetic. chemdiv.com This strategy aims to create a molecule that is no longer recognized by proteases but still presents the side chains in the correct three-dimensional arrangement.
Side Chain Modification: The amino acid side chains of this compound (Threonine, Lysine, Serine) are critical for its function. creative-peptides.com Analogs can be designed by substituting standard amino acids with non-natural ones (e.g., D-amino acids, β-amino acids) to increase proteolytic stability. youtube.com Furthermore, modifying the properties of these side chains—for example, by altering their charge, polarity, or size—can fine-tune the binding affinity and selectivity for its target receptor.
Lipidation: The N-terminal myristoyl group is a crucial feature, enhancing the peptide's lipophilicity and facilitating its penetration into the skin. cir-safety.orgnih.gov In designing analogs, this lipid moiety can be varied (e.g., using palmitoyl (B13399708) or stearoyl groups) or repositioned to optimize skin permeability and formulation compatibility.
The following table illustrates how these design principles could be hypothetically applied to the this compound sequence (Myr-Thr-Lys-Thr-Thr-Lys-Ser-NH2).
| Design Principle | Example Modification on this compound | Rationale |
| Conformational Stabilization | Cyclization of the peptide by forming a lactam bridge between the Lys² side chain and the C-terminal Ser⁷. | To reduce flexibility, lock the peptide into a potentially more active conformation, and enhance enzymatic stability. |
| Backbone Modification | Replacement of the Thr⁴-Thr⁵ amide bond with a pseudo-peptide bond like a reduced amide (-CH₂-NH-). | To increase resistance to cleavage by peptidases at that specific position, thereby extending the molecule's active duration. |
| Side Chain Modification | Substitution of L-Lysine⁶ with D-Lysine⁶. | To prevent degradation by enzymes that specifically recognize L-amino acids, improving the peptide's overall stability. |
| Lipidation Variation | Replacement of the N-terminal Myristoyl group with a Palmitoyl group. | To modify the lipophilicity, potentially altering skin penetration depth and release characteristics. |
Synthesis and Evaluation of Peptidomimetic Libraries
Once design principles are established, the next step involves the creation and assessment of a library of candidate molecules. This process allows for the systematic exploration of structure-activity relationships (SAR) to identify analogs with superior properties compared to the parent peptide.
The synthesis of peptidomimetic libraries is commonly achieved using combinatorial chemistry techniques, particularly solid-phase peptide synthesis (SPPS). researchgate.net This method allows for the rapid and efficient production of a large number of distinct peptide analogs in parallel. By systematically varying amino acid positions, introducing different backbone modifications, or attaching a range of lipid tails, a diverse library can be generated. For instance, a library could be created where the threonine and lysine residues of this compound are substituted with various natural and non-natural amino acids to probe the importance of each position for biological activity.
Following synthesis, the library undergoes high-throughput screening to evaluate the performance of each analog. The evaluation process typically involves a series of assays designed to measure key attributes:
Receptor Binding Affinity: Assays are conducted to measure how strongly each analog binds to the target receptor (e.g., TβRII). creative-peptides.com Higher affinity often correlates with greater potency.
Biological Activity: In vitro cell-based assays are used to quantify the desired biological effect. For this compound analogs, this would involve measuring the upregulation of genes responsible for collagen or fibronectin synthesis in cultured human fibroblasts. alfa-chemistry.com
Enzymatic Stability: The stability of the analogs is tested in the presence of relevant proteases or human serum to determine their resistance to degradation compared to the original peptide. chemdiv.com
The data gathered from these evaluations allow researchers to identify promising lead candidates for further development. The table below presents a hypothetical example of screening data for a small library of this compound analogs.
| Compound ID | Modification from Parent Sequence (Myr-T-K-T-T-K-S-NH₂) | Receptor Binding Affinity (Kd, nM) | Collagen I mRNA Upregulation (%) | Stability in Serum (t½, hours) |
| MHP-4 (Parent) | None | 50 | 100 | 2 |
| MHP-4-A1 | Substituted Thr⁴ with Alanine (Ala) | 150 | 45 | 2.5 |
| MHP-4-A2 | Substituted Lys⁶ with D-Lysine | 55 | 95 | 18 |
| MHP-4-A3 | Replaced Myristoyl with Palmitoyl | 48 | 110 | 2.2 |
| MHP-4-A4 | Cyclized (Lys² to Ser⁷) | 25 | 130 | 24 |
Based on these hypothetical results, compound MHP-4-A4 would be identified as a highly promising lead candidate. Its increased receptor affinity, superior biological activity, and significantly enhanced stability make it a prime subject for more advanced preclinical studies. This iterative process of design, synthesis, and evaluation is central to the development of next-generation peptidomimetics with optimized therapeutic profiles.
Future Research Trajectories and Methodological Innovations for Myristoyl Hexapeptide 4
Integration of Multi-Omics Data for Systems-Level Understanding
To achieve a holistic understanding of the biological effects of Myristoyl Hexapeptide-4, future research will likely integrate data from various "-omics" fields. This systems-level approach can uncover complex interactions and provide a broader perspective on the peptide's impact on skin biology. aging-us.comnih.govfrontiersin.orgnih.gov
Proteomics, Metabolomics, and Lipidomics
Proteomics: Mass spectrometry-based proteomics can be employed to create a comprehensive map of the proteins involved in collagen synthesis and the broader extracellular matrix (ECM) proteostasis network that is influenced by this compound. nih.govresearchgate.netnih.govacs.orgcore.ac.uk By identifying novel protein interactors and post-translational modifications, researchers can gain deeper insights into how this peptide helps maintain the structural integrity of the skin. nih.gov In vitro studies have already indicated that this compound upregulates genes responsible for synthesizing collagen IV and VII, fibronectin, elastin (B1584352), and integrin. ci.guidealfa-chemistry.com Future proteomics studies could quantify these protein expression changes in dermal fibroblasts and skin explants following treatment with the peptide.
Metabolomics: Analyzing the metabolomic profiles of human dermal fibroblasts treated with this compound can reveal changes in key metabolic pathways. nih.govacs.orgresearchgate.netnih.govmdpi.com Techniques such as gas and liquid chromatography coupled with mass spectrometry can identify shifts in metabolites related to energy metabolism, amino acid synthesis, and cellular stress responses, providing a functional readout of the peptide's activity. nih.govacs.org
Network Analysis of Biological Pathways
By integrating multi-omics datasets, researchers can construct comprehensive network models of the biological pathways modulated by this compound. aging-us.comgdvdc.com This approach can help to visualize the complex interplay between different signaling cascades and identify key regulatory nodes. For instance, network analysis could elucidate the connections between the Transforming Growth Factor-beta (TGF-β) pathway, which is a known target of the peptide, and other pathways relevant to skin aging. creative-peptides.combiologists.comnih.govfrontierspartnerships.orgnih.govhfhmsudermatologyresearch.com
Advanced Delivery Systems for In Vitro and Ex Vivo Studies (excluding clinical)
A significant challenge in the application of cosmetic peptides is ensuring their effective delivery to the target site within the skin. austinpublishinggroup.commdpi.com Future research will focus on developing and optimizing advanced delivery systems to enhance the bioavailability and efficacy of this compound in laboratory settings.
Liposomal Encapsulation and Nanocarrier Systems
Liposomal Encapsulation: Liposomes, which are spherical vesicles composed of phospholipid bilayers, are promising carriers for both hydrophilic and lipophilic compounds. austinpublishinggroup.comcorrectiveskin.com Encapsulating this compound in liposomes can protect it from degradation, improve its stability, and facilitate its penetration through the stratum corneum in ex vivo skin models. austinpublishinggroup.comcorrectiveskin.com Studies on other peptides have demonstrated that liposomal formulations can significantly increase their deposition in the skin compared to conventional solutions. austinpublishinggroup.com
Nanocarrier Systems: Various nanocarriers, such as solid lipid nanoparticles and polymeric nanoparticles, offer a versatile platform for peptide delivery. nih.govnih.gov These systems can be engineered to control the release of the encapsulated peptide and enhance its interaction with skin cells. nih.gov Ex vivo skin penetration studies using Franz diffusion cells can be employed to evaluate the effectiveness of different nanocarrier formulations in delivering this compound to the epidermis and dermis. nih.govd-nb.infouit.no
Targeted Delivery Strategies to Specific Cell Types
Future research could explore the development of delivery systems that specifically target dermal fibroblasts, the primary cells responsible for producing collagen and other ECM components. researchgate.netresearchgate.net This could be achieved by functionalizing nanocarriers with ligands that bind to receptors highly expressed on the surface of fibroblasts. researchgate.net Such a targeted approach would be invaluable for in vitro studies aiming to elucidate the specific effects of this compound on fibroblast function without confounding influences from other cell types.
Exploration of Novel Biological Targets and Pathways
While the primary mechanism of action of this compound is understood to be the stimulation of ECM protein synthesis via the TGF-β pathway, there is potential for the discovery of novel biological targets and signaling cascades. creative-peptides.com
In vitro studies have shown that this compound mimics the action of TGF-β by activating its type II receptor (TβRII), leading to increased collagen production. creative-peptides.com The TGF-β signaling pathway is a central regulator of cellular processes such as growth, differentiation, and ECM production. mdpi.comscirp.orgnih.govnih.gov Upon ligand binding, the type II receptor phosphorylates and activates the type I receptor, which in turn phosphorylates downstream signaling molecules called Smads. hfhmsudermatologyresearch.comnih.govmdpi.com These activated Smads then translocate to the nucleus to regulate the transcription of target genes, including those encoding for collagen and fibronectin. mdpi.com
Future research could investigate the potential for this compound to modulate other signaling pathways that exhibit crosstalk with the TGF-β cascade, such as the Wnt signaling pathway. biologists.comnih.govfrontierspartnerships.orgnih.gov The interplay between these pathways is crucial in tissue remodeling and fibrosis, and understanding how the peptide influences this crosstalk could reveal new therapeutic avenues for skin rejuvenation. biologists.comfrontierspartnerships.org Furthermore, identifying novel cell surface receptors or intracellular proteins that interact with this compound could open up entirely new areas of investigation into its biological functions. mdpi.comresearchgate.netirispublishers.com
Development of High-Throughput Screening Assays for this compound Analogs
The discovery and optimization of novel peptide analogs with enhanced or specific activities rely heavily on the ability to screen large libraries of molecules efficiently. For a signal peptide like this compound, the goal of screening analogs would be to identify sequences with improved efficacy in stimulating specific cellular processes, such as collagen production, or with better stability and skin penetration. High-throughput screening (HTS) provides the necessary tools for this large-scale evaluation. creative-peptides.com HTS methodologies are founded on the use of automated systems and microplates to test thousands of compounds rapidly. creative-peptides.com The development of such assays for this compound analogs would involve creating specific target-based or cell-based screening platforms.
Target-based assays are designed to measure the direct interaction of a peptide analog with its molecular target. If the specific receptor or protein that this compound interacts with is known, a competitive binding assay could be developed. In this format, a labeled version of the natural ligand or a known binder is used, and the ability of test peptides to displace it is measured. drugtargetreview.com Fluorescence-based assays are particularly common in HTS due to their sensitivity and ease of use. nih.gov Techniques like Fluorescence Resonance Energy Transfer (FRET) or Time-Resolved Fluorescence (TR-FRET) can be adapted to monitor these binding events in real-time. nih.gov
Cell-based assays offer the advantage of evaluating a compound's activity in a more biologically relevant context. pepdd.comnih.gov For this compound, which is known to influence extracellular matrix production, a cell-based assay could involve genetically modified reporter cell lines. mdpi.com For instance, fibroblasts could be engineered with a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter for a target gene like collagen. When an active peptide analog stimulates the signaling pathway, the promoter is activated, leading to the expression of the reporter protein, which can be quantified using luminescence or fluorescence detection. pepdd.com This approach allows for the screening of peptides that not only bind to a receptor but also successfully initiate the desired downstream cellular cascade.
Computational methods, or in silico screening, represent another powerful avenue for identifying promising analogs before synthesis. in-cosmetics.com Molecular docking simulations can predict the binding affinity of virtual peptide libraries to a target protein's three-dimensional structure. mdpi.commdpi.com This virtual screening can filter vast libraries down to a manageable number of high-potential candidates for chemical synthesis and subsequent in vitro testing, saving significant time and resources. mdpi.com
Below is a comparative overview of potential HTS methods applicable for screening this compound analogs.
| Assay Type | Principle | Advantages | Disadvantages |
| Target-Based (e.g., Competitive Binding) | Measures direct binding of peptide analogs to a purified target protein by displacing a labeled ligand. drugtargetreview.com | High specificity; provides direct information on binding affinity; less prone to off-target effects. | Requires a known, purified target; does not confirm functional activity within a cell. |
| Cell-Based (e.g., Reporter Gene Assay) | Measures the functional response of a cell (e.g., gene expression) to a peptide analog. pepdd.com | Provides more biologically relevant data (measures functional outcome); can identify compounds that modulate a pathway at different points. | More complex to develop and run; susceptible to artifacts affecting cell health or general signaling pathways. pepdd.com |
| Fluorescence-Based (e.g., FRET) | Detects binding events or enzymatic activity through changes in fluorescence signals. nih.gov | High sensitivity; amenable to automation; can be used in both target- and cell-based formats. | Potential for interference from autofluorescent compounds or light scattering. nih.gov |
| Computational (e.g., Molecular Docking) | Uses computer models to predict the interaction between peptide analogs and a target protein structure. mdpi.com | Extremely high throughput; low cost; screens vast virtual libraries before synthesis. | Predictive accuracy is not perfect; requires an accurate 3D structure of the target; results need wet-lab validation. mdpi.com |
| Phage Display Screening | A biological approach where libraries of peptides are expressed on the surface of bacteriophages and selected based on their affinity to a target. oup.com | Can screen enormous libraries (billions of peptides); identifies novel binding sequences. | Selected peptides may not have desired activity in a cellular context; requires subsequent synthesis and testing. cell.com |
Ethical Considerations in Peptide Research and Future Research Directions
The advancement of cosmetic peptides, including research into this compound, must be guided by stringent ethical principles, particularly when involving human subjects for efficacy and compatibility testing. researchgate.net The foundational ethical framework for human research is the Declaration of Helsinki, which emphasizes that the well-being of the research subject must always take precedence over the interests of science and society. ozderm.com.au
All clinical studies on cosmetic ingredients and final products should be conducted according to these principles and Good Clinical Practice (GCP) guidelines. ozderm.com.au A primary requirement is obtaining freely given informed consent from every participant. ozderm.com.au This involves clearly communicating the study's purpose, procedures, potential risks, and benefits, ensuring volunteers can make an autonomous decision. researchgate.net The research protocol must undergo review and receive approval from an independent ethics committee or Institutional Review Board (IRB) to ensure scientific validity and ethical acceptability. ozderm.com.aueuropa.eu The design of any study should aim to minimize risks, and research should only proceed if the potential benefits justify any foreseeable risks. Confidentiality of participant data is also a critical ethical mandate. ozderm.com.au
Looking forward, the research trajectory for this compound and similar signal peptides is poised for significant innovation. Future studies will likely focus on several key areas:
Synergistic Formulations: There is growing interest in combining peptides with other active ingredients to achieve synergistic effects. mdpi.comresearchgate.net Future research could investigate the combination of this compound with other signal peptides, antioxidants, or moisturizing agents to create multifunctional products with enhanced anti-aging or skin-repairing properties.
AI-Assisted Peptide Design: Artificial intelligence and in silico modeling are becoming powerful tools in peptide development. in-cosmetics.com These technologies can be used to design and predict the efficacy of new this compound analogs with optimized activity, stability, or specificity, accelerating the discovery process. in-cosmetics.comfuturemarketinsights.com
Long-Term Clinical Validation: While many studies demonstrate the short-term efficacy of cosmetic peptides, there is a need for more large-scale, long-term clinical trials. mdpi.comresearchgate.net Future research should focus on robust, placebo-controlled studies to validate the sustained benefits and mechanisms of action of this compound over extended periods of use.
Personalized Skincare Applications: Advances in genetic testing and skin microbiome analysis may pave the way for personalized skincare. nikoochem.com Future research could explore how an individual's specific genetic makeup or skin condition influences their response to this compound, leading to customized peptide formulations. futuremarketinsights.com
By adhering to rigorous ethical standards and pursuing these innovative research avenues, the full potential of this compound as a bioactive cosmetic ingredient can be realized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
